molecular formula C7H12O3 B116258 3-Oxobutan-2-yl propanoate CAS No. 141665-40-9

3-Oxobutan-2-yl propanoate

Cat. No.: B116258
CAS No.: 141665-40-9
M. Wt: 144.17 g/mol
InChI Key: IJYLYUNIYOAVJM-UHFFFAOYSA-N
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Description

3-Oxobutan-2-yl propanoate is an ester derived from propanoic acid and a 3-oxobutan-2-ol moiety. Its structure features a ketone group at the third carbon of the butyl chain attached to the ester oxygen. For instance, derivatives containing the 3-oxobutan-2-yl group, such as 2-hydroxymethyl-5-(3-oxobutan-2-yl)aminopyran-4(4H)-one, have demonstrated antimicrobial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . The ketone group in its structure enhances polarity, influencing solubility and reactivity, which may contribute to its biological interactions.

Properties

CAS No.

141665-40-9

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-oxobutan-2-yl propanoate

InChI

InChI=1S/C7H12O3/c1-4-7(9)10-6(3)5(2)8/h6H,4H2,1-3H3

InChI Key

IJYLYUNIYOAVJM-UHFFFAOYSA-N

SMILES

CCC(=O)OC(C)C(=O)C

Canonical SMILES

CCC(=O)OC(C)C(=O)C

Synonyms

2-Butanone, 3-(1-oxopropoxy)- (9CI)

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

3-Oxobutan-2-yl propanoate undergoes oxidation primarily at the ketone moiety. Key findings include:

  • Ketone to Carboxylic Acid : Strong oxidizing agents like potassium permanganate (KMnO4\text{KMnO}_4) or chromium trioxide (CrO3\text{CrO}_3) convert the ketone group to a carboxylic acid under acidic conditions .

  • Peracid-Mediated Oxidation : meta-Chloroperbenzoic acid (mCPBAm\text{CPBA}) facilitates oxidation via a ferric peroxo anion intermediate, leading to aldehyde formation followed by further oxidation to the acid .

Example Reaction Pathway :

3 Oxobutan 2 yl propanoateH2O,ΔKMnO43 Carboxybutan 2 yl propanoate[3][6]\text{3 Oxobutan 2 yl propanoate}\xrightarrow[\text{H}_2\text{O},\Delta]{\text{KMnO}_4}\text{3 Carboxybutan 2 yl propanoate}\quad[3][6]

Reduction Reactions

The ketone group is susceptible to reduction:

  • Ketone to Alcohol : Sodium borohydride (NaBH4\text{NaBH}_4) or lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ketone to a secondary alcohol .

  • Selective Reduction : Catalytic hydrogenation (H2/Pd C\text{H}_2/\text{Pd C}) selectively reduces the ketone without affecting the ester .

Experimental Conditions :

ReagentTemperatureProductYield
NaBH4\text{NaBH}_40°C → RT3-Hydroxybutan-2-yl propanoate85%
LiAlH4\text{LiAlH}_4Reflux3-Hydroxybutan-2-yl propanol92%

Carbon-Carbon Bond Cleavage

The β-keto ester’s α-carbon is prone to cleavage under oxidative or enzymatic conditions:

  • Cytochrome P450 (CYP)-Catalyzed Cleavage : CYP1A2 mediates hydroxylation at the β-carbon, followed by cleavage to form an aldehyde and subsequent oxidation to carboxylic acid derivatives .

  • Peracid-Induced Cleavage : mCPBAm\text{CPBA} promotes non-enzymatic cleavage via a peroxo intermediate .

Mechanistic Insight :

3 Oxobutan 2 yl propanoateCYP1A23 Hydroxybutan 2 yl propanoateCleavagePropanal+CO2[1]\text{3 Oxobutan 2 yl propanoate}\xrightarrow{\text{CYP1A2}}\text{3 Hydroxybutan 2 yl propanoate}\xrightarrow{\text{Cleavage}}\text{Propanal}+\text{CO}_2\quad[1]

Ester Hydrolysis

The propanoate ester undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : Aqueous NaOH\text{NaOH} yields sodium propanoate and 3-oxobutan-2-ol .

  • Acidic Hydrolysis : HCl\text{HCl} (1M) converts the ester to propanoic acid and the corresponding alcohol .

Kinetic Data :

ConditionRate Constant (kk, s1^{-1})Half-Life (t1/2t_{1/2})
NaOH\text{NaOH} (0.1M)2.3×1042.3\times 10^{-4}50 min
HCl\text{HCl} (1M)1.7×1041.7\times 10^{-4}68 min

Alkylation and Deprotonation

The α-hydrogens adjacent to the ketone are acidic (pKa911\text{p}K_a\approx 9-11):

  • Deprotonation : n Butyllithiumn\text{ Butyllithium} deprotonates the α-carbon, enabling alkylation with electrophiles like iodomethane or benzyl bromide .

  • Synthetic Applications : This reactivity is exploited in the synthesis of substituted lactams and β-keto esters .

Example Reaction :

3 Oxobutan 2 yl propanoateTHF 78 Cn BuLiEnolateCH3I3 Methyl 3 oxobutan 2 yl propanoate[2]\text{3 Oxobutan 2 yl propanoate}\xrightarrow[\text{THF 78 C}]{\text{n BuLi}}\text{Enolate}\xrightarrow{\text{CH}_3\text{I}}\text{3 Methyl 3 oxobutan 2 yl propanoate}\quad[2]

Cycloaddition and Dipolar Reactions

Rhodium(II)-catalyzed reactions enable cycloaddition:

  • Intramolecular Cycloaddition : Rh2_2(OAc)4_4 generates a 1,3-dipole from diazo intermediates, leading to fused bicyclic structures .

Key Substrate :
2-Diazo derivatives of this compound undergo cycloaddition across π-bonds (e.g., indole rings) to form alkaloid-like frameworks .

Substitution Reactions

The ester group participates in nucleophilic acyl substitution:

  • Transesterification : Methanol (MeOH\text{MeOH}) with H2SO4\text{H}_2\text{SO}_4 yields methyl this compound .

  • Aminolysis : Reaction with ammonia forms the corresponding amide .

Stability and Degradation

  • Thermal Decomposition : Above 150°C, decarboxylation occurs, yielding butanone and CO2_2 .

  • Photodegradation : UV light induces radical-mediated decomposition .

Comparison with Similar Compounds

Ethyl 3-(Methylthio)propanoate

  • Structure: Features a methylthio (-SCH₃) group at the third carbon of the propanoate chain.
  • Role: A key aroma compound in pineapple pulp, contributing to fruity notes .
  • Comparison: Unlike 3-oxobutan-2-yl propanoate, the methylthio group introduces sulfur-based volatility, enhancing its aroma profile. The absence of a ketone reduces polarity, making it more volatile but less reactive in hydrogen-bonding interactions.

Methyl 2-(3-Benzoyl Phenyl)propanoate

  • Structure: Contains a benzoylphenyl group attached to the propanoate chain.
  • Role : A prodrug of ketoprofen, showing superior metabolic stability compared to ethyl and propyl analogs .
  • Comparison : The aromatic benzoyl group increases lipophilicity, aiding membrane permeability. In contrast, the 3-oxobutan-2-yl group’s ketone may enhance solubility in aqueous environments, favoring different pharmacokinetic pathways.

Ethenyl Propanoate

  • Structure : Simple ester with an ethenyl (CH₂=CH-) group.
  • Role : Detected in yogurt cultures, contributing to flavor complexity .
  • Comparison : The ethenyl group’s unsaturation increases reactivity (e.g., susceptibility to oxidation), whereas the 3-oxobutan-2-yl group’s ketone offers stability but may participate in nucleophilic additions.

Ethyl 3-Oxo-2-phenylsulfanylpropanoate

  • Structure: Combines a ketone (3-oxo) and phenylsulfanyl (-SPh) group on the propanoate chain .
  • Both compounds, however, share ketone-driven polarity.

Physicochemical Properties and Reactivity

  • Solubility: The ketone in this compound enhances solubility in polar solvents (e.g., water, ethanol) compared to non-polar esters like ethyl hexanoate .
  • Volatility: Less volatile than smaller esters (e.g., ethyl propanoate) due to its larger molecular weight and ketone-induced hydrogen bonding .
  • Reactivity : The ketone group enables reactions such as nucleophilic additions, distinguishing it from esters with inert substituents (e.g., methylthio or alkyl groups).

Data Table: Key Features of this compound and Analogs

Compound Substituent Key Functional Group Primary Application Reference
This compound 3-Oxobutan-2-yl Ketone Antimicrobial
Ethyl 3-(methylthio)propanoate Methylthio Thioether Flavor (pineapple)
Methyl 2-(3-benzoyl phenyl)propanoate Benzoylphenyl Aromatic ester Prodrug (anti-inflammatory)
Ethenyl propanoate Ethenyl Alkene Food flavoring
Ethyl 3-oxo-2-phenylsulfanylpropanoate Phenylsulfanyl Sulfur-ketone Chemical synthesis

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